molecular formula C13H13ClN2O2S2 B6639320 4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine

4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine

Cat. No. B6639320
M. Wt: 328.8 g/mol
InChI Key: TUDKLXPWNDMULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine, commonly known as CTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTSP belongs to the class of pyrrolidine compounds and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of CTSP is complex and not yet fully understood. However, it is believed that CTSP acts as a modulator of neurotransmitter activity in the brain. Specifically, CTSP has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to an increase in their activity in the brain. This increased activity has been linked to the potential therapeutic effects of CTSP on neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTSP are still being studied. However, initial studies have shown that CTSP has a significant impact on the activity of certain neurotransmitters in the brain, as mentioned earlier. Additionally, CTSP has been shown to have an impact on the levels of certain hormones in the body, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CTSP for lab experiments is its potential as a tool for investigating the role of neurotransmitters in the brain. CTSP has been shown to have a significant impact on the activity of dopamine and norepinephrine, which are two key neurotransmitters involved in various neurological disorders. Additionally, CTSP is relatively easy to synthesize and purify, making it a useful tool for scientific research.
However, there are also limitations to the use of CTSP in lab experiments. One of the primary limitations is the lack of understanding of its mechanism of action. Without a full understanding of how CTSP works, it is difficult to design experiments that will accurately test its potential therapeutic effects. Additionally, CTSP has not yet been extensively studied in humans, which limits its potential as a treatment for neurological disorders.

Future Directions

For research on CTSP include further investigation into its mechanism of action, as well as its potential therapeutic effects on neurological disorders. Additionally, studies on the safety and efficacy of CTSP in humans are needed to determine its potential as a treatment option. Finally, research on the synthesis of CTSP and other pyrrolidine compounds may lead to the development of new and more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of CTSP involves a series of chemical reactions that result in the formation of the final product. The process starts with the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form 5-chlorothiophene-2-sulfonyl chloride. The resulting compound is then reacted with pyrrolidine to form 4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine. The final product is then purified and isolated through various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

CTSP has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of neuroscience. CTSP has been shown to have a significant impact on the activity of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. This has led to the investigation of CTSP's potential as a treatment for various neurological disorders, such as Parkinson's disease and depression.

properties

IUPAC Name

4-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S2/c14-12-3-4-13(19-12)20(17,18)16-9-1-2-11(16)10-5-7-15-8-6-10/h3-8,11H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDKLXPWNDMULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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